molecular formula C13H20O2 B14659470 1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- CAS No. 41343-01-5

1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-

Cat. No.: B14659470
CAS No.: 41343-01-5
M. Wt: 208.30 g/mol
InChI Key: YGKBEWLBGWTVAD-UHFFFAOYSA-N
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Description

1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- is an organic compound that belongs to the class of alcohols. It is a colorless, viscous liquid that is almost odorless and has a faintly sweet taste. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of propylene oxide with water in the presence of a catalyst. This process yields 1,2-propanediol, which can then be further reacted with 2-methylpropylphenyl compounds to obtain the desired product .

Industrial Production Methods

Industrial production of 1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- typically involves large-scale chemical reactions using propylene oxide as the starting material. The reaction is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a cryoprotectant.

    Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

    Industry: Applied in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

41343-01-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propane-1,2-diol

InChI

InChI=1S/C13H20O2/c1-10(2)8-11-4-6-12(7-5-11)13(3,15)9-14/h4-7,10,14-15H,8-9H2,1-3H3

InChI Key

YGKBEWLBGWTVAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(CO)O

Origin of Product

United States

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